molecular formula C14H12N2S3 B7776850 3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile

3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B7776850
M. Wt: 304.5 g/mol
InChI Key: UKEUKTRDWMQJPJ-UHFFFAOYSA-N
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Description

3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile is a complex organic compound characterized by the presence of thiazole and acrylonitrile functional groups

Preparation Methods

The synthesis of 3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylthiazol-2-ylamine with a suitable acrylonitrile derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 3,3-Bis(methylthio)-2-(4-phenylthiazol-2-yl)acrylonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 3,3-Bis(methylthio)-2-(4-methylthiazol-2-yl)acrylonitrile
  • 3,3-Bis(methylthio)-2-(4-ethylthiazol-2-yl)acrylonitrile

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S3/c1-17-14(18-2)11(8-15)13-16-12(9-19-13)10-6-4-3-5-7-10/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEUKTRDWMQJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C1=NC(=CS1)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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